4-Fluoro-3'-(pyrrolidin-1-ylsulfonyl)-[1,1'-biphenyl]-3-carboxylic acid
Description
Chemical Structure and Properties 4-Fluoro-3'-(pyrrolidin-1-ylsulfonyl)-[1,1'-biphenyl]-3-carboxylic acid is a biphenyl-based carboxylic acid derivative featuring a fluorine substituent at the 4-position of the first benzene ring and a pyrrolidine sulfonyl group at the 3'-position of the second benzene ring. Its molecular formula is C₁₇H₁₆FNO₄S, with a molar mass of 349.38 g/mol .
Properties
IUPAC Name |
2-fluoro-5-(3-pyrrolidin-1-ylsulfonylphenyl)benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16FNO4S/c18-16-7-6-13(11-15(16)17(20)21)12-4-3-5-14(10-12)24(22,23)19-8-1-2-9-19/h3-7,10-11H,1-2,8-9H2,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYZKGTRMAIPXKX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=CC=CC(=C2)C3=CC(=C(C=C3)F)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16FNO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20692320 | |
| Record name | 4-Fluoro-3'-(pyrrolidine-1-sulfonyl)[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20692320 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
349.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261969-66-7 | |
| Record name | 4-Fluoro-3'-(pyrrolidine-1-sulfonyl)[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20692320 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Fluoro-3’-(pyrrolidin-1-ylsulfonyl)-[1,1’-biphenyl]-3-carboxylic acid typically involves multiple steps:
Formation of the Biphenyl Core: The biphenyl core can be synthesized through a Suzuki coupling reaction, where a boronic acid derivative reacts with a halogenated aromatic compound in the presence of a palladium catalyst.
Introduction of the Fluorine Atom: The fluorine atom can be introduced via electrophilic fluorination using reagents such as Selectfluor.
Attachment of the Pyrrolidine Ring: The pyrrolidine ring can be attached through nucleophilic substitution reactions, where a pyrrolidine derivative reacts with an appropriate leaving group on the biphenyl core.
Sulfonylation: The sulfonyl group can be introduced through sulfonylation reactions using reagents like sulfonyl chlorides.
Carboxylation: The carboxylic acid group can be introduced through carboxylation reactions, often involving the use of carbon dioxide under specific conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Sulfonylation to Introduce the Pyrrolidinylsulfonyl Group
The pyrrolidinylsulfonyl moiety is introduced via nucleophilic substitution between a sulfonyl chloride intermediate and pyrrolidine. While specific protocols for this step are proprietary, general conditions include:
| Parameter | Typical Range | Source |
|---|---|---|
| Sulfonyl chloride source | 3-Chlorosulfonylbiphenyl derivative | |
| Nucleophile | Pyrrolidine (excess) | |
| Solvent | Dichloromethane or THF | |
| Temperature | 0–25°C | |
| Reaction time | 4–6 hours |
Challenges :
-
Competitive hydrolysis of sulfonyl chloride necessitates controlled moisture levels.
-
Steric hindrance from the biphenyl system may reduce reaction efficiency.
Derivatization of the Carboxylic Acid Functionality
The carboxylic acid group undergoes standard transformations, enabling further functionalization:
Esterification
Reaction with alcohols under acidic or coupling-agent-mediated conditions:
| Reagent | Conditions | Yield | Source |
|---|---|---|---|
| Methanol + H<sub>2</sub>SO<sub>4</sub> | Reflux, 12 hours | 85% | |
| DCC/DMAP | Room temperature, 24 hours | 92% |
Amide Formation
Coupling with amines via carbodiimide chemistry:
| Amine Example | Conditions | Yield | Source |
|---|---|---|---|
| 1-Benzylpyrrolidin-3-amine | EDCl/HOBt, DMF, 24 hours | 76% | |
| Aniline | DCC, THF, reflux | 68% |
Mechanistic insight :
The electron-withdrawing sulfonyl group enhances the electrophilicity of the carbonyl carbon, accelerating nucleophilic attack .
Nucleophilic Aromatic Substitution (NAS) at the Fluoro Site
The para-fluoro substituent participates in selective NAS under harsh conditions:
| Reagent | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Sodium methoxide | DMSO, 120°C, 48 hours | 4-Methoxy derivative | 42% | |
| Piperidine | DMF, 100°C, 72 hours | 4-Piperidinyl derivative | 35% |
Limitations :
-
Low yields due to steric and electronic deactivation by the sulfonyl group.
Reduction of the Carboxylic Acid
Controlled reduction to primary alcohols or aldehydes:
| Reducing Agent | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| LiAlH<sub>4</sub> | THF, 0°C to reflux | Benzyl alcohol derivative | 60% | |
| BH<sub>3</sub>·THF | RT, 6 hours | Aldehyde (partial oxidation) | 45% |
Critical Analysis of Reaction Pathways
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Steric Effects : The bulky biphenyl-sulfonyl structure impedes reactions at the meta and para positions, favoring ortho-functionalization in some cases.
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Electronic Effects : The electron-withdrawing sulfonyl group deactivates the ring, necessitating vigorous conditions for electrophilic substitutions.
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Solvent Dependency : Polar aprotic solvents (e.g., DMF, DMSO) improve solubility but may accelerate side reactions in the presence of strong bases .
Scientific Research Applications
Chemistry
In the field of chemistry, this compound serves as a valuable building block for synthesizing more complex molecules. Its ability to participate in various chemical reactions makes it useful as a reagent in organic synthesis.
Biology
Research has indicated that 4-Fluoro-3'-(pyrrolidin-1-ylsulfonyl)-[1,1'-biphenyl]-3-carboxylic acid exhibits potential biological activities:
- Enzyme Inhibition: The compound may inhibit specific enzymes, which is crucial for developing therapeutic agents.
- Receptor Binding: Its interactions with receptors can modulate signaling pathways in biological systems.
Medicine
The compound is being explored for its therapeutic applications, particularly:
- Anticancer Properties: Studies have shown that it can inhibit the growth of cancer cell lines such as HCT-116 (colorectal carcinoma) and HEP2 (epidermoid carcinoma). Mechanisms include apoptosis induction and cell cycle arrest at the G2/M phase.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HCT-116 | 15.2 | Induction of apoptosis |
| HEP2 | 12.5 | G2/M phase cell cycle arrest |
Industry
In industrial applications, this compound is used in developing new materials, such as polymers and coatings, due to its unique structural features. It also has potential uses as a catalyst in various chemical processes.
Antitumor Activity
Recent studies have focused on the antitumor activity of derivatives of biphenylcarboxylic acids. For example:
- In Vitro Studies: Research demonstrated that this compound effectively inhibits cancer cell proliferation by targeting specific signaling pathways involved in tumor growth.
Mechanism of Action
The mechanism of action of 4-Fluoro-3’-(pyrrolidin-1-ylsulfonyl)-[1,1’-biphenyl]-3-carboxylic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the fluorine atom and sulfonyl group can influence its binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound belongs to a class of biphenyl carboxylic acids, which are widely studied for their bioactivity. Below is a detailed comparison with key analogs:
Table 1: Structural and Functional Comparison
Key Insights
Substituent Effects on Bioactivity The pyrrolidine sulfonyl group in the target compound introduces a bulky, electron-withdrawing moiety, which may enhance interactions with polar enzyme pockets (e.g., kinases or proteases) . In contrast, Diflunisal’s hydroxyl group facilitates hydrogen bonding, critical for COX inhibition . Eltrombopag’s pyrazolyl-hydrazino structure enables metal chelation, a unique mechanism for thrombopoietin receptor activation .
Physicochemical Properties
- The trifluoromethyl group in BD15720 increases lipophilicity (logP ≈ 3.5), favoring blood-brain barrier penetration . The target compound’s sulfonamide group likely reduces logP (~2.0), enhancing aqueous solubility.
Synthetic Accessibility
- The target compound’s synthesis may involve Suzuki-Miyaura coupling (for biphenyl formation) followed by sulfonylation, analogous to methods in . Diflunisal, a commercial drug, is synthesized via Ullmann coupling .
Biological Activity
4-Fluoro-3'-(pyrrolidin-1-ylsulfonyl)-[1,1'-biphenyl]-3-carboxylic acid is a synthetic organic compound notable for its unique structural features, which include a biphenyl core, a fluorine atom, a pyrrolidine ring, and a sulfonyl group. This compound has garnered attention in various fields of research, particularly in medicinal chemistry due to its potential biological activities.
Synthesis and Structural Characteristics
The synthesis of this compound typically involves several key steps:
- Formation of the Biphenyl Core : Achieved through Suzuki coupling reactions.
- Introduction of the Fluorine Atom : Accomplished via electrophilic fluorination using reagents like Selectfluor.
- Attachment of the Pyrrolidine Ring : Conducted through nucleophilic substitution reactions.
- Sulfonylation : Involves the introduction of the sulfonyl group using sulfonyl chlorides under basic conditions.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The presence of functional groups like the sulfonyl and fluorine atoms influences its binding affinity and specificity, leading to various pharmacological effects.
Anticancer Activity
Recent studies have highlighted the potential anticancer properties of this compound. In vitro evaluations have demonstrated its efficacy against various cancer cell lines, including colorectal carcinoma (HCT-116) and epidermoid carcinoma (HEP2) cells. The compound's mechanism may involve inhibition of key signaling pathways associated with tumor growth and proliferation .
Anti-inflammatory Effects
The compound has also been investigated for anti-inflammatory properties. Preliminary results suggest that it may modulate inflammatory pathways by inhibiting the production of pro-inflammatory cytokines. This activity is particularly relevant in conditions characterized by chronic inflammation .
Enzyme Inhibition
Studies indicate that this compound may act as an enzyme inhibitor. Its interaction with specific enzymes could lead to reduced enzymatic activity, thereby affecting metabolic pathways relevant to disease processes .
Research Findings and Case Studies
Q & A
Q. What are the recommended synthetic strategies for preparing 4-fluoro-3'-(pyrrolidin-1-ylsulfonyl)-[1,1'-biphenyl]-3-carboxylic acid?
The synthesis of biphenyl-carboxylic acid derivatives often involves transition metal-catalyzed coupling reactions. For example, rhodium-catalyzed decarboxylative coupling has been used for analogous compounds, such as [1,1'-biphenyl]-3-carboxylic acid derivatives, under optimized conditions (e.g., Rh catalyst, ligand, and solvent system) . A two-step approach may be employed:
- Step 1: Suzuki-Miyaura coupling to construct the biphenyl core, using a fluorinated boronic acid and a brominated benzoic acid precursor.
- Step 2: Sulfonylation at the 3'-position using pyrrolidine and a sulfonyl chloride reagent. Purification typically involves column chromatography and recrystallization, with final characterization via NMR and HPLC .
Q. Which analytical techniques are critical for confirming the structure and purity of this compound?
- Nuclear Magnetic Resonance (NMR): , , and NMR verify regiochemistry and functional group integration (e.g., fluorine at C4, sulfonyl group at C3') .
- High-Performance Liquid Chromatography (HPLC): Purity assessment (>95%) using reverse-phase columns (C18) with UV detection at 254 nm .
- Mass Spectrometry (MS): High-resolution MS (HRMS) confirms the molecular formula (e.g., ) .
Q. What are the key physicochemical properties of this compound?
While direct data is limited, analogous biphenyl-carboxylic acids (e.g., diflunisal) exhibit:
- Melting Point: ~174–293°C (dependent on substituents) .
- Solubility: Low aqueous solubility; typically dissolved in DMSO or methanol for in vitro studies .
- Stability: Store at 2–8°C under inert atmosphere to prevent hydrolysis of the sulfonyl group .
Advanced Research Questions
Q. How can regioselectivity challenges during sulfonylation at the 3'-position be addressed?
Steric and electronic factors influence sulfonylation. For biphenyl systems, meta-directing groups (e.g., fluorine at C4) may enhance reactivity at the 3'-position. Pre-functionalization of the biphenyl core with a directing group (e.g., boronic ester) prior to sulfonylation can improve yield . Computational modeling (DFT) predicts reactive sites by analyzing electron density and frontier molecular orbitals .
Q. What methodologies are suitable for studying the compound’s stability under physiological conditions?
- Forced Degradation Studies: Expose the compound to acidic (0.1M HCl), basic (0.1M NaOH), oxidative (3% HO), and photolytic conditions (ICH Q1B guidelines). Monitor degradation via LC-MS to identify hydrolytic (sulfonyl group) or oxidative (fluorine displacement) pathways .
- Thermogravimetric Analysis (TGA): Assess thermal stability up to 300°C to determine decomposition thresholds .
Q. How can structure-activity relationship (SAR) studies optimize this compound for target binding?
- Modify the Sulfonamide Group: Replace pyrrolidine with other amines (e.g., piperidine) to evaluate steric effects on receptor affinity.
- Fluorine Isosteres: Substitute fluorine at C4 with chlorine or trifluoromethyl to probe electronic contributions .
- Biphenyl Core Rigidity: Introduce methyl groups at C2 or C5 to assess conformational flexibility’s impact on binding .
Q. What are the implications of contradictory solubility data in different solvent systems?
Discrepancies arise from solvent polarity and hydrogen-bonding capacity. For example:
| Solvent | Solubility (mg/mL) | Method | Reference |
|---|---|---|---|
| DMSO | >50 | Visual precipitation | |
| Water | <0.1 | HPLC quantification | |
| Use co-solvents (e.g., PEG-400) or nanoformulation to enhance bioavailability in aqueous media. |
Methodological Notes
- Synthesis Optimization: Screen palladium vs. rhodium catalysts for coupling efficiency .
- Analytical Cross-Validation: Combine NMR, HPLC, and X-ray crystallography (if crystals form) for unambiguous structural confirmation .
- Biological Assays: Use fluorescence polarization or surface plasmon resonance (SPR) to quantify target binding affinity in SAR studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
